2R,4S-Sacubitril is a pharmaceutical compound primarily used in the treatment of heart failure and hypertension. It functions as a neprilysin inhibitor, enhancing the levels of natriuretic peptides, which are beneficial for cardiovascular health. The compound is often combined with valsartan, an angiotensin receptor blocker, to improve therapeutic outcomes in patients with heart failure.
Sacubitril was developed by Novartis and is marketed under the brand name Entresto. The compound has gained prominence due to its efficacy in reducing hospitalizations and mortality associated with heart failure.
2R,4S-Sacubitril belongs to the class of drugs known as neprilysin inhibitors. It is categorized as a small molecule and is specifically classified as a peptide-like compound due to its structural characteristics.
The synthesis of 2R,4S-Sacubitril involves several steps that include the formation of key intermediates and subsequent reactions to yield the final product. The primary synthetic route includes:
The synthesis typically involves high-yield reactions exceeding 90% for the final product. For example, one method describes converting the crude acid into a tert-butyl ester, followed by purification and conversion back into the sodium salt form .
The molecular structure of 2R,4S-Sacubitril can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) for structural confirmation .
The primary chemical reactions involved in synthesizing 2R,4S-Sacubitril include:
These reactions are typically conducted under controlled conditions to optimize yield and purity. For instance, the use of solvents like ethanol during salt formation enhances solubility and reaction efficiency .
2R,4S-Sacubitril acts by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. By blocking this enzyme, sacubitril increases the levels of these peptides in circulation, leading to vasodilation, natriuresis (excretion of sodium), and diuresis (increased urine production).
Clinical studies have shown that this mechanism significantly reduces cardiovascular events in patients with heart failure when used in combination with valsartan .
Relevant analyses include X-ray Powder Diffraction (XRPD) confirming crystalline structure and Differential Scanning Calorimetry (DSC) indicating thermal properties .
2R,4S-Sacubitril is primarily used in cardiology for treating heart failure. Additionally, research into its derivatives has shown potential applications in treating other conditions such as hypertension and possibly other cardiovascular diseases due to its mechanism of action related to peptide regulation .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4